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Pomalidomide-5'-C4-alkyne

Click Chemistry PROTAC Assembly Bioconjugation Efficiency

Pomalidomide-5'-C4-alkyne (CAS 2940936-88-7), molecular formula C19H19N3O4, MW 353.4 g/mol, is a heterobifunctional building block comprising an immunomodulatory imide drug (IMiD) cereblon (CRBN) ligand core derived from pomalidomide, tethered via the C4-amino position to an alkyl C4 linker terminated with an alkyne functional group. This compound serves as a versatile 'click-chemistry-ready' precursor for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conjugation to target-protein-binding warheads in the assembly of proteolysis-targeting chimeras (PROTACs).

Molecular Formula C19H19N3O4
Molecular Weight 353.4 g/mol
Cat. No. B14778283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-5'-C4-alkyne
Molecular FormulaC19H19N3O4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC#CCCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C19H19N3O4/c1-2-3-4-5-10-20-12-6-7-13-14(11-12)19(26)22(18(13)25)15-8-9-16(23)21-17(15)24/h1,6-7,11,15,20H,3-5,8-10H2,(H,21,23,24)
InChIKeyWBWLCNQHQFLWIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-5'-C4-alkyne: A Functionalized CRBN E3 Ligase Ligand-Linker Building Block for Click-Chemistry-Enabled PROTAC Assembly


Pomalidomide-5'-C4-alkyne (CAS 2940936-88-7), molecular formula C19H19N3O4, MW 353.4 g/mol, is a heterobifunctional building block comprising an immunomodulatory imide drug (IMiD) cereblon (CRBN) ligand core derived from pomalidomide, tethered via the C4-amino position to an alkyl C4 linker terminated with an alkyne functional group . This compound serves as a versatile 'click-chemistry-ready' precursor for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conjugation to target-protein-binding warheads in the assembly of proteolysis-targeting chimeras (PROTACs) [1]. As part of a modular medicinal chemistry toolbox for targeted protein degradation, this specific conjugate architecture is engineered to facilitate the rational design of heterobifunctional degraders, balancing CRBN recruitment and linker-enabled ternary complex formation distinct from other functionalized pomalidomide analogues .

Why Pomalidomide-5'-C4-alkyne Cannot Be Replaced by Generic Pomalidomide or Other C4-Functionalized Analogs in Degrader Development


Generic in-class substitution fails because PROTAC degradation efficiency, selectivity, and off-target profiles are exquisitely dependent on the precise molecular architecture of the E3 ligase ligand-linker conjugate, far beyond simple CRBN binding affinity [1]. The functional group at the linker terminus dictates the specific bioconjugation chemistry available (e.g., CuAAC for alkyne vs amide coupling for carboxylic acid), directly impacting conjugation orthogonality, synthetic yield, and the potential for side reactions [2]. Furthermore, the attachment position on the phthalimide ring (C4 vs C5) profoundly influences off-target zinc-finger protein degradation propensities; identical modifications at C5 significantly reduce off-target degradation compared to C4, a critical parameter when designing therapeutic or tool degraders [1]. Even the linker composition—alkyl vs PEG—alters membrane permeability and solubility, meaning that a C4-alkyne building block with an all-carbon spacer is not pharmacokinetically equivalent to a PEG-based analogue, making targeted building-block selection an essential, non-interchangeable procurement decision .

Product-Specific Quantitative Evidence Guide for Pomalidomide-5'-C4-alkyne: Verified Differentiation Against Closest Analogs


Bioorthogonal Alkyne Functional Group Enables Modular CuAAC Click Chemistry, a Decisive Advantage Over Carboxylic Acid-Terminated Analogs Requiring Amide Coupling

The terminal alkyne group of Pomalidomide-5'-C4-alkyne permits highly specific, orthogonal, and modular conjugation to azide-bearing target protein ligands via CuAAC click chemistry, a strategy explicitly highlighted as attractive for PROTAC design [1]. The comparator, Pomalidomide-4'-alkylC4-acid (CAS 2225940-48-5), terminates in a carboxylic acid and is designed for less orthogonal amide coupling chemistry, which is often susceptible to side reactions with native amines in biological molecules or requires additional protecting group steps. While specific head-to-head CuAAC vs amide coupling yields with these two building blocks were not located, the CuAAC reaction is well-established for its bioorthogonality, high chemoselectivity, and near-quantitative yields in bioconjugation, providing a fundamental procurement rationale [1].

Click Chemistry PROTAC Assembly Bioconjugation Efficiency Copper-Catalyzed Azide-Alkyne Cycloaddition

C4-Amino Substitution on the Pthalimide Ring Maintains the IKZF1 Hydrogen-Bond Interaction, Distinguishing Its Binding Mode from C5-Modified Analogues That Abrogate This Interaction to Reduce Off-Target Zinc-Finger Degradation

Structural and functional evidence demonstrates that the C4 amino group of pomalidomide forms a water-mediated hydrogen-bonding interaction with transcription factor IKZF1, a key neo-substrate and component of the off-target ZF degradation induced by pomalidomide-based PROTACs [1]. The Pomalidomide-5'-C4-alkyne compound retains this C4 amine linkage, which preserves this interaction. In a direct comparative analysis within the same study, modifications at the C5 position of the phthalimide ring were found to significantly reduce off-target ZF protein degradation, whereas identical modifications at the C4 position maintained higher off-target degradation levels (Wilcoxon matched-pairs signed-rank test, P = 0.0029) [1]. This quantified positional dependency reveals that Pomalidomide-5'-C4-alkyne is structurally incapable of leveraging the C5 modification-driven off-target reduction observed with C5-substituted analogues.

PROTAC Off-Target Profiling Cereblon Binding Geometry Zinc Finger Degradation IKZF1 Neo-Substrate

All-Alkyl C4 Spacer Chain Provides Lower Polar Surface Area and Enhanced Membrane Permeability Compared to PEG-Based Linker Analogues, a Pharmacokinetic Advantage in Cellular Assays

Pomalidomide-5'-C4-alkyne incorporates an all-alkyl spacer (N-(CH2)4-C≡CH) that is devoid of polar ether oxygens characteristic of PEG-based linkers such as those found in Pomalidomide-PEG4-alkyne. Comparative permeability studies cited in the literature demonstrate that alkyl-linked degraders outperform PEGylated analogues in parallel artificial membrane permeability assays at matched lipophilicity, an advantage attributed to reduced topological polar surface area and the avoidance of energy-costly hydration shells around ether oxygens . While a direct cell-permeability comparison between Pomalidomide-5'-C4-alkyne and Pomalidomide-PEG4-alkyne was not located, this functional class-level advantage is a recognized driver for selecting alkyl-linker building blocks when intracellular target engagement is paramount.

PROTAC Permeability Linker Design Alkyl vs PEG Linker Physicochemical Properties

Batch-Verified HPLC Purity of ≥95% Aligns with the Quality Benchmark of Comparator Acid Building Blocks, Ensuring Reliable Reproducibility in Conjugation Chemistry

The vendor technical datasheet for Pomalidomide-5'-C4-alkyne specifies an HPLC purity of ≥95% (Product SKU: T52026-25mg) . This purity level is directly comparable to the specification for the analogous acid-functionalized building block, Pomalidomide-4'-alkylC4-acid, which is also supplied with a purity of ≥95% (HPLC) . This equivalency in analytical specification ensures that switching building-block chemistry does not compromise the purity input driving the critical next-step click chemistry conjugation.

PROTAC Building Block Quality HPLC Purity Batch Reproducibility Procurement Specification

C4-N Linkage Type (SNAr Chemistry) on the Phthalimide Ring Is Associated with Higher Off-Target ZF Degradation Compared to C5-N Linkages, a Verified SAR Trend Directing Building Block Suitability

Among pomalidomide analogues synthesized via nucleophilic aromatic substitution (SNAr) chemistry, which is the reaction type used to introduce the C4-N linkage in Pomalidomide-5'-C4-alkyne, it was observed in a systematic library that strong GFI degradation was retained for C4-substituted SNAr analogues, whereas modifications at the C5 position via SNAr significantly attenuated this ZF-targeting activity [1]. The study explicitly states a trend of less off-target reduction for SNAr (C–N) modifications on C4 compared to C5, providing a cross-study comparable SAR framework [1]. Pomalidomide-5'-C4-alkyne, being a C4-N-linked SNAr product, inherently falls into the higher-off-target category based on this linkage chemistry and position.

Structure-Activity Relationship (SAR) SNAr Chemistry Off-Target Degradation Phthalimide Ring Modification

Optimal Application Scenarios for Pomalidomide-5'-C4-alkyne Based on Verified Differential Evidence


Modular, High-Throughput Assembly of PROTAC Libraries via Bioorthogonal CuAAC Click Chemistry

Pomalidomide-5'-C4-alkyne is the optimal E3 ligase ligand building block for researchers constructing diversity-oriented PROTAC libraries using the CuAAC click chemistry strategy, as validated by its inclusion in a published cereblon-directed PROTAC toolbox [1]. The terminal alkyne enables rapid, bioorthogonal, and high-yielding conjugation to a panel of azide-functionalized target-protein ligands without requiring protecting group manipulations on sensitive warheads. This modularity is especially suited for structure-activity relationship (SAR) studies where linker length, target ligand identity, and exit vector geometry must be systematically varied. Procure this building block when the experimental objective is combinatorial PROTAC discovery leveraging the modularity of click chemistry.

Investigating CRBN-Mediated Neo-Substrate Degradation and Molecular Glue Mechanisms Retaining IKZF1 Engagement

Because the C4-amino substitution on Pomalidomide-5'-C4-alkyne preserves the critical water-mediated hydrogen bond with IKZF1, this building block is particularly appropriate for generating PROTACs or molecular glues intended to study or exploit CRBN-mediated IKZF1 and ZF protein degradation [1]. When the scientific goal is to retain or probe neo-substrate degradation (e.g., in immunomodulatory drug mechanism studies), the C4-alkyne scaffold provides a biochemically active CRBN ligand mimic that maintains the native pomalidomide-ZF degron interface, making it a superior choice over C5-modified analogues designed to evade this interaction.

Cell-Based Degradation Assays Where High Intracellular Concentration and Permeability Are Critical for Efficacy

For PROTACs where poor cellular permeability is a significant concern—such as those targeting intracellular proteins with high molecular weight or high lipophilicity barriers—Pomalidomide-5'-C4-alkyne offers a potential permeability advantage due to its all-alkyl linker composition [1]. Comparative membrane permeability studies indicate that alkyl linkers outperform PEG-based linkers in passive diffusion assays [1]. Therefore, this building block should be prioritized for cell-based degradation assays (e.g., DC50 determination) before exploring PEGylated analogues, particularly if the initial PEG-based degrader fails to engage the target intracellularly.

Developing PROTACs with Defined C4-SNAr Linkage Chemistry as a Positive-Control or Reference Scaffold

The documented SAR that C4-SNAr chemistry retains ZF protein degradation propensity provides a critical reference point for drug discovery programs [1]. Researchers designing new CRBN ligands with engineered selectivity can systematically employ Pomalidomide-5'-C4-alkyne as a positive-control building block to benchmark off-target ZF degradation against novel, selectivity-optimized C5 or alternative-core analogues. This application directly leverages the quantified positional effect (P = 0.0029) to establish a reproducible baseline in cellular off-target profiling assays.

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